Isosorbide-2-benzyl carbamate
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Overview
Description
Isosorbide-2-benzyl carbamate is a chemical compound known for its potent and selective inhibition of butyrylcholinesterase (BuChE). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-2-benzyl carbamate typically involves the reaction of isosorbide with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process can be summarized as follows:
Starting Materials: Isosorbide and benzyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions: Isosorbide-2-benzyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield isosorbide and benzylamine.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Isosorbide and benzylamine.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Isosorbide-2-benzyl carbamate has several scientific research applications:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the role of butyrylcholinesterase in various biochemical pathways.
Biology: Investigated for its neuroprotective properties and potential to mitigate oxidative stress in neuronal cells.
Mechanism of Action
Isosorbide-2-benzyl carbamate exerts its effects primarily through the inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action helps to alleviate the cholinergic deficit observed in neurodegenerative diseases such as Alzheimer’s disease .
Molecular Targets and Pathways:
Target: Butyrylcholinesterase enzyme.
Comparison with Similar Compounds
Isosorbide-2-benzyl carbamate is unique in its high potency and selectivity for butyrylcholinesterase inhibition. Similar compounds include:
Isosorbide-2-carbamate-5-aryl esters: These compounds also exhibit selective butyrylcholinesterase inhibition but may differ in their potency and selectivity profiles.
Isosorbide-2-aspirinate-5-salicylate: This compound is an effective aspirin prodrug that interacts productively with butyrylcholinesterase.
This compound-5-benzoate: Another potent and selective butyrylcholinesterase inhibitor with a different substitution pattern.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] N-benzylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10-7-18-13-11(8-19-12(10)13)20-14(17)15-6-9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,15,17)/t10-,11+,12-,13-/m1/s1 |
InChI Key |
LYJZFQNPWOVWIJ-YVECIDJPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NCC3=CC=CC=C3)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)NCC3=CC=CC=C3)O |
Origin of Product |
United States |
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